![molecular formula C23H17N3O2 B12476642 (2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methylphenyl)imino]-2H-chromen-7-ol](/img/structure/B12476642.png)
(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methylphenyl)imino]-2H-chromen-7-ol
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Overview
Description
The compound (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL is a complex organic molecule that features a benzodiazole ring fused with a chromen-7-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 7-hydroxy-4-methylcoumarin under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL can undergo various chemical reactions, including:
Oxidation: The chromen-7-ol moiety can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific optical and electronic properties. Its chromen-7-ol moiety is particularly useful in the design of fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The benzodiazole ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL: shares structural similarities with other benzodiazole derivatives and chromen-7-ol compounds.
Olanzapine N-oxide: A related compound with a benzodiazole structure used in pharmaceuticals.
Comazaphilone I: A compound with a similar planar structure but distinct configuration.
Uniqueness
What sets (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL apart is its unique combination of a benzodiazole ring and a chromen-7-ol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
Molecular Formula |
C23H17N3O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)iminochromen-7-ol |
InChI |
InChI=1S/C23H17N3O2/c1-14-6-9-16(10-7-14)24-23-18(12-15-8-11-17(27)13-21(15)28-23)22-25-19-4-2-3-5-20(19)26-22/h2-13,27H,1H3,(H,25,26) |
InChI Key |
BRNGCLVEPIWJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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